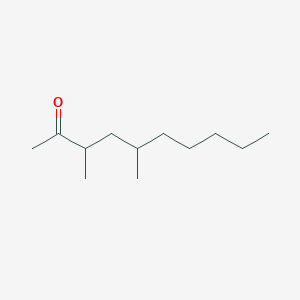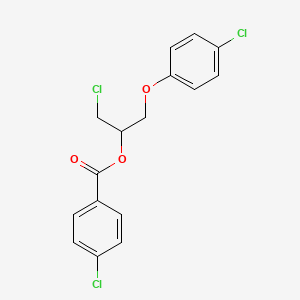
1-Chloro-3-(4-chlorophenoxy)propan-2-yl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(4-chlorophenoxy)propan-2-yl 4-chlorobenzoate is an organic compound that features a chlorinated phenoxy group and a chlorobenzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(4-chlorophenoxy)propan-2-yl 4-chlorobenzoate typically involves the reaction of 1-chloro-3-(4-chlorophenoxy)propan-2-ol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems and precise control of temperature, pressure, and reactant concentrations can lead to higher efficiency and consistency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-(4-chlorophenoxy)propan-2-yl 4-chlorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1-chloro-3-(4-chlorophenoxy)propan-2-ol and 4-chlorobenzoic acid.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiourea in solvents like ethanol or water.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenoxypropanols or benzoates.
Hydrolysis: Products are 1-chloro-3-(4-chlorophenoxy)propan-2-ol and 4-chlorobenzoic acid.
Oxidation: Products include carboxylic acids or ketones derived from the original compound.
Applications De Recherche Scientifique
1-Chloro-3-(4-chlorophenoxy)propan-2-yl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex
Propriétés
Numéro CAS |
90335-35-6 |
|---|---|
Formule moléculaire |
C16H13Cl3O3 |
Poids moléculaire |
359.6 g/mol |
Nom IUPAC |
[1-chloro-3-(4-chlorophenoxy)propan-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C16H13Cl3O3/c17-9-15(10-21-14-7-5-13(19)6-8-14)22-16(20)11-1-3-12(18)4-2-11/h1-8,15H,9-10H2 |
Clé InChI |
XBFQKINOVCDIHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)OC(COC2=CC=C(C=C2)Cl)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


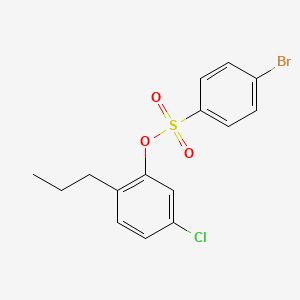
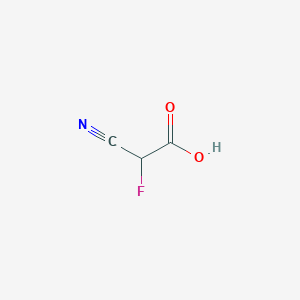
![2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide](/img/structure/B14369468.png)
![Dimethyl 1-methylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14369476.png)
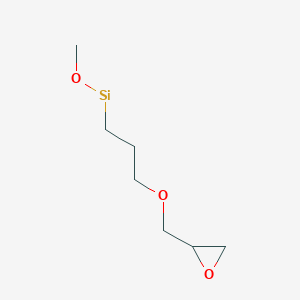
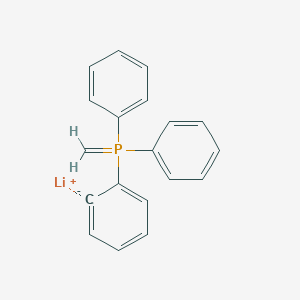

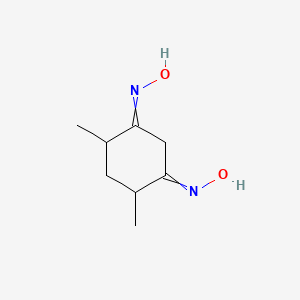
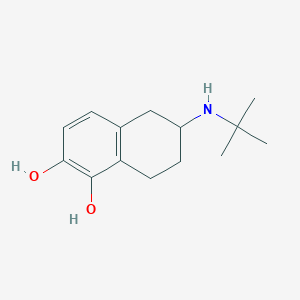
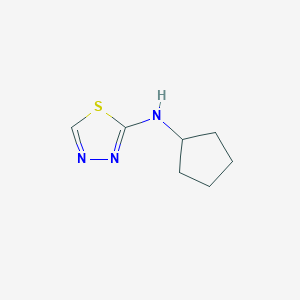
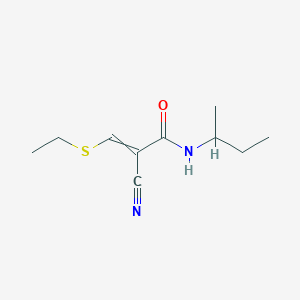
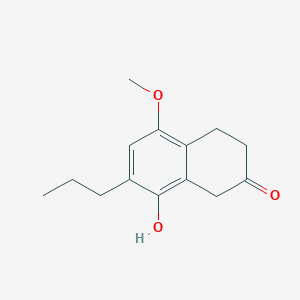
![Glycine, N-[(5-bromo-2-hydroxyphenyl)methylene]-](/img/structure/B14369526.png)
